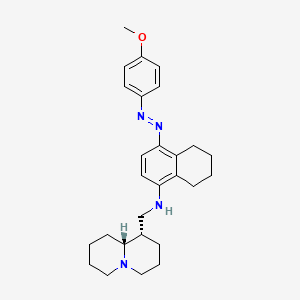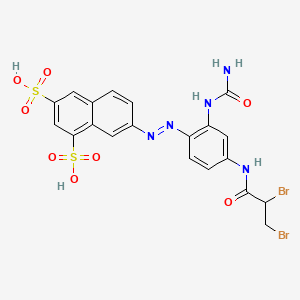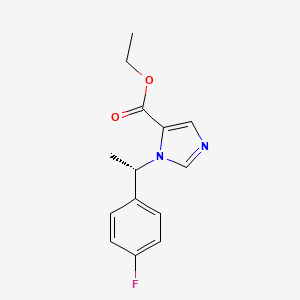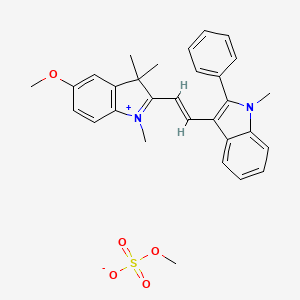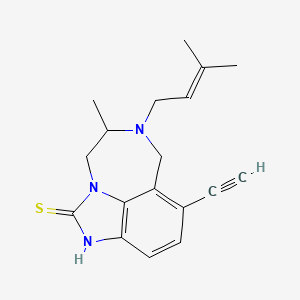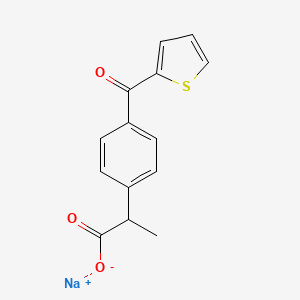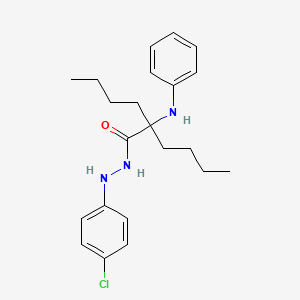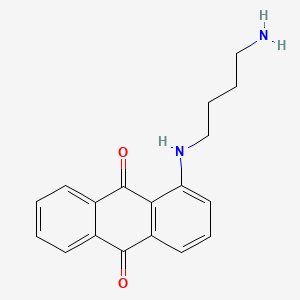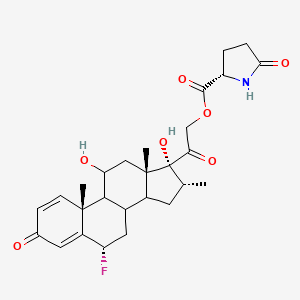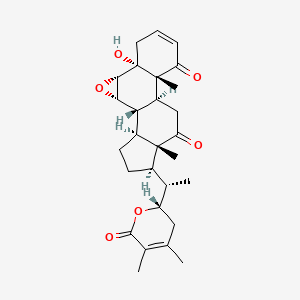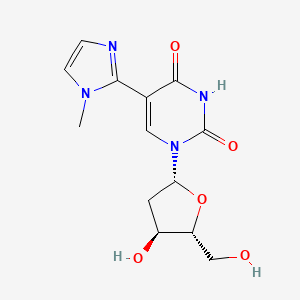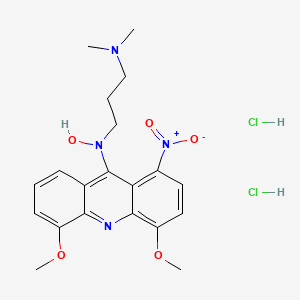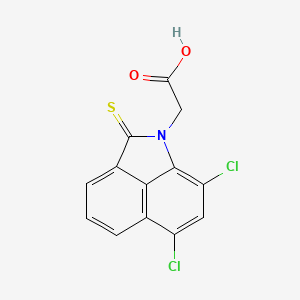
Benz(cd)indole-1(2H)-acetic acid, 6,8-dichloro-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(cd)indole-1(2H)-acetic acid, 6,8-dichloro-2-thioxo- is a complex organic compound that belongs to the class of indole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(cd)indole-1(2H)-acetic acid, 6,8-dichloro-2-thioxo- typically involves multi-step organic reactions. Common starting materials might include indole derivatives, which undergo chlorination and thioxo substitution under controlled conditions. Specific reagents and catalysts are used to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(cd)indole-1(2H)-acetic acid, 6,8-dichloro-2-thioxo- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced analogs.
Substitution: Halogenation, nitration, and other substitution reactions.
Common Reagents and Conditions
Typical reagents might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could produce various halogenated or nitrated compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Benz(cd)indole-1(2H)-acetic acid, 6,8-dichloro-2-thioxo- exerts its effects would involve interaction with specific molecular targets. This might include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone with similar structural features.
6-Chloroindole: Another indole derivative with distinct chemical properties.
Thioindoles: Compounds containing sulfur in the indole ring, similar to the thioxo group in Benz(cd)indole-1(2H)-acetic acid, 6,8-dichloro-2-thioxo-.
Uniqueness
Benz(cd)indole-1(2H)-acetic acid, 6,8-dichloro-2-thioxo- is unique due to its specific substitution pattern and the presence of both chlorine and thioxo groups. This combination of features might confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
85386-72-7 |
|---|---|
Formule moléculaire |
C13H7Cl2NO2S |
Poids moléculaire |
312.2 g/mol |
Nom IUPAC |
2-(6,8-dichloro-2-sulfanylidenebenzo[cd]indol-1-yl)acetic acid |
InChI |
InChI=1S/C13H7Cl2NO2S/c14-8-4-9(15)12-11-6(8)2-1-3-7(11)13(19)16(12)5-10(17)18/h1-4H,5H2,(H,17,18) |
Clé InChI |
XSTQIQNGEPUJMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C(=S)N(C3=C(C=C2Cl)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,6S,6aS)-3-[1-oxido-4-(pyridine-3-carbonyl)piperazin-1-ium-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709323.png)
![(E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12709331.png)
